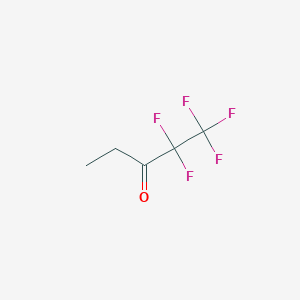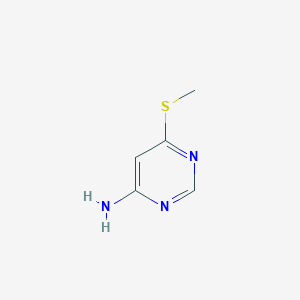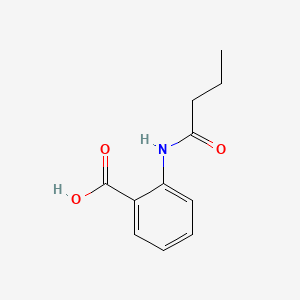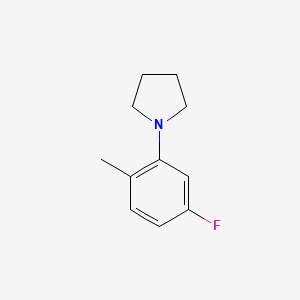
1-(5-Fluoro-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methylphenyl)pyrrolidine, also known as 5-F-2-MPP, is a versatile compound with a wide range of applications in scientific research. It is a small molecule that has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. 5-F-2-MPP is also a useful reagent in organic synthesis and can be used to produce a variety of compounds, including heterocyclic compounds, amino acids, and peptides.
Wissenschaftliche Forschungsanwendungen
Potential HIV-1 Inhibitor
One of the compounds closely related to 1-(5-Fluoro-2-methylphenyl)pyrrolidine demonstrated potential as an anti-HIV agent. A study reported the structural and hydrogen bonding characteristics of a compound which could act as a non-nucleoside reverse transcriptase inhibitor for HIV-1, highlighting the therapeutic potential of such structures in antiviral research (Tamazyan et al., 2007).
Antibacterial Activity
Another study synthesized derivatives of pyrrolidine and evaluated their antibacterial activity, demonstrating that certain fluorine substitutions at specific positions on the pyrrolidine ring could enhance antibacterial efficacy against resistant strains. This suggests the relevance of fluorinated pyrrolidines in developing new antibiotics (Asahina et al., 2008).
Chemosensor Development
Pyrrolidine derivatives have also been employed as chemosensors, with one study detailing the synthesis of a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selective aluminum ion detection. This underscores the utility of pyrrolidine structures in creating sensitive and selective sensors for metal ions (Maity & Govindaraju, 2010).
High-Performance Materials
In the field of materials science, a novel polyimide synthesized from a diamine containing pyrrolidine showed remarkable thermal stability and mechanical properties. This highlights the role of pyrrolidine derivatives in the development of high-performance polymers with potential applications in various industries (Wang et al., 2008).
Fluorescent Chemosensors
Further extending the application in sensor technology, pyrrolidine-based fluorophores have been synthesized for selective sensitivity towards Fe3+/Fe2+ ions, demonstrating the potential for real-time metal ion detection in biological systems (Maity et al., 2018).
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOZUHYJYYEFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650471 |
Source


|
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
CAS RN |
1000339-32-1 |
Source


|
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

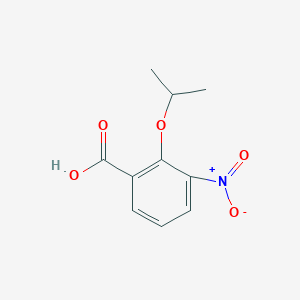
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)
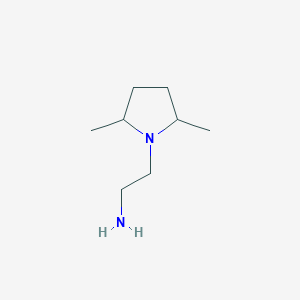
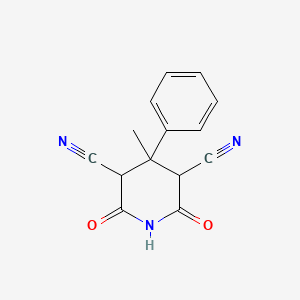

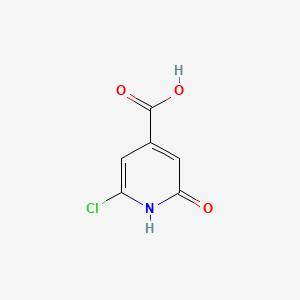

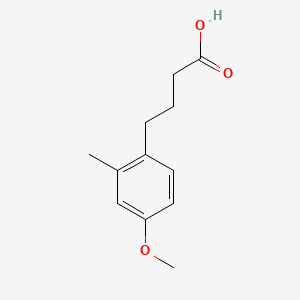
![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)
